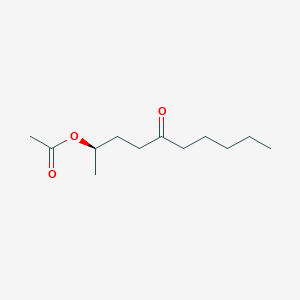

5-Decanone, 2-(acetyloxy)-, (2R)-

Description

5-Decanone, 2-(acetyloxy)-, (2R)- is a chiral aliphatic ketone derivative characterized by a 10-carbon backbone with a ketone group at position 5 and an acetyloxy (-OAc) substituent at position 2 in the R-configuration. This compound is structurally unique due to the combination of a long aliphatic chain, ketone functionality, and stereospecific acetyloxy group. Such features influence its physicochemical properties (e.g., solubility, boiling point) and reactivity, making it relevant in organic synthesis, flavor chemistry, and pharmaceutical intermediates. The acetyloxy group enhances polarity and may participate in ester hydrolysis or transesterification reactions under acidic or basic conditions .

Properties

CAS No. |

820247-72-1 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

[(2R)-5-oxodecan-2-yl] acetate |

InChI |

InChI=1S/C12H22O3/c1-4-5-6-7-12(14)9-8-10(2)15-11(3)13/h10H,4-9H2,1-3H3/t10-/m1/s1 |

InChI Key |

KDRXJUISCFLYAY-SNVBAGLBSA-N |

Isomeric SMILES |

CCCCCC(=O)CC[C@@H](C)OC(=O)C |

Canonical SMILES |

CCCCCC(=O)CCC(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Decanone, 2-(acetyloxy)-, (2R)- typically involves the esterification of 2-hydroxy-5-decanone. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of 5-Decanone, 2-(acetyloxy)-, (2R)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Decanone, 2-(acetyloxy)-, (2R)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-Decanone, 2-(acetyloxy)-, (2R)- serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation: Converts to carboxylic acids or ketones.

- Reduction: Converts the ketone to an alcohol.

- Substitution: The acetyloxy group can be replaced with other functional groups via nucleophilic substitution.

Biological Studies

The compound has been utilized in enzyme interaction studies and metabolic pathway investigations. Its ability to undergo hydrolysis makes it relevant for studying biochemical pathways involving esterases and other enzymes .

Flavor and Fragrance Industry

Due to its pleasant aroma and flavor profile, 5-Decanone, 2-(acetyloxy)-, (2R)- is used in the formulation of food additives and fragrances. It plays a role in enhancing flavor profiles in food products, contributing to the overall sensory experience .

Data Table: Chemical Reactions of 5-Decanone, 2-(acetyloxy)-, (2R)-

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids or ketones | KMnO4, CrO3 |

| Reduction | Alcohols | NaBH4, LiAlH4 |

| Substitution | Various substituted derivatives | Hydroxide ions (OH-), amines |

Case Study 1: Flavor Enhancement

A study conducted on the use of 5-Decanone, 2-(acetyloxy)-, (2R)- in food products demonstrated its effectiveness in enhancing flavor profiles. The compound was found to improve the sensory attributes of various food items without compromising safety standards .

Case Study 2: Biochemical Pathway Analysis

Research involving enzyme kinetics showed that 5-Decanone, 2-(acetyloxy)-, (2R)- acts as a substrate for specific esterases. The hydrolysis of this compound was monitored to understand its metabolic fate in biological systems, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Decanone, 2-(acetyloxy)-, (2R)- involves its interaction with specific molecular targets. The acetyloxy group can participate in ester hydrolysis reactions, releasing acetic acid and the corresponding alcohol. This process can affect various biochemical pathways, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Functional Group Comparison: Acetyloxy Derivatives

Key Observations :

- Polarity and Solubility: The acetyloxy group increases polarity in all three compounds. However, 5-Decanone, 2-(acetyloxy)-, (2R)- exhibits lower water solubility compared to the aromatic 2-(acetyloxy)-5-chlorobenzoic acid due to its long hydrophobic alkyl chain.

- Reactivity: The ketone in 5-Decanone, 2-(acetyloxy)-, (2R)- is less electrophilic than the carboxylic acid group in 2-(acetyloxy)-5-chlorobenzoic acid, limiting its participation in nucleophilic additions.

- Stereochemical Impact: The R-configuration in 5-Decanone, 2-(acetyloxy)-, (2R)- distinguishes it from non-chiral analogs (e.g., fluorinated polymers in ), affecting enantioselective reactions .

Positional Isomerism and Chain Length

- 5-Decanone vs. Shorter-Chain Ketones: Compared to smaller acetyloxy-ketones (e.g., 2-acetyloxycyclohexanone), 5-Decanone, 2-(acetyloxy)-, (2R)- has higher thermal stability (estimated boiling point >250°C) due to stronger van der Waals forces in the alkyl chain.

- Aromatic vs. Aliphatic Acetyloxy Groups : The acetyloxy group in aromatic systems () participates in resonance stabilization, whereas in aliphatic systems (target compound), it primarily acts as a steric/electronic modifier.

Research Findings and Data Gaps

- Synthesis Challenges : The stereospecific introduction of the acetyloxy group in aliphatic ketones requires chiral catalysts, as reported in asymmetric esterification studies (unrelated to –2).

- Toxicity and Safety: No data on 5-Decanone, 2-(acetyloxy)-, (2R)- is available in the provided evidence. By analogy to similar esters, it is likely combustible and may cause eye/skin irritation.

Biological Activity

5-Decanone, 2-(acetyloxy)-, (2R)- is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

5-Decanone, 2-(acetyloxy)-, (2R)- is an organic compound characterized by the following structural formula:

- Molecular Formula : C_{12}H_{22}O_2

- CAS Number : 820247-72-1

The compound features a ketone functional group and an acetoxy group, which may contribute to its reactivity and biological effects.

Antimicrobial Properties

Research indicates that compounds similar to 5-decanone derivatives exhibit antimicrobial activity. Studies have shown that aliphatic ketones can disrupt bacterial membranes, leading to cell lysis. The mechanism involves the interaction of the carbonyl group with membrane lipids, which alters membrane integrity and function .

Anti-inflammatory Effects

In vitro studies have suggested that 5-decanone derivatives may possess anti-inflammatory properties. They appear to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases . This effect may be mediated through the inhibition of NF-kB signaling pathways.

Cytotoxicity and Cancer Research

Several studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, certain ketones have been shown to induce apoptosis in human cancer cells through the activation of caspases and the mitochondrial pathway . The presence of the acetoxy group in 5-decanone may enhance its cytotoxicity by facilitating cellular uptake.

Data Table: Biological Activities of 5-Decanone Derivatives

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

-

Antimicrobial Activity Assessment :

A study conducted on various ketones, including 5-decanone derivatives, demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 20 µg/mL for some strains . -

Anti-inflammatory Mechanism Investigation :

In a controlled experiment involving macrophage cell lines, treatment with 5-decanone resulted in a marked reduction in TNF-alpha production. This suggests that the compound can modulate immune responses effectively . -

Cytotoxicity Evaluation :

A recent study assessed the cytotoxic effects of 5-decanone on human breast cancer cell lines (MCF-7). Results indicated that the compound induced apoptosis at concentrations above 50 µM, with associated changes in mitochondrial membrane potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.